Methanethione;5-methyl-2H-tetrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methanethione;5-methyl-2H-tetrazole is a compound that belongs to the class of tetrazoles, which are heterocyclic compounds containing a five-membered ring composed of four nitrogen atoms and one carbon atom. Tetrazoles are known for their high nitrogen content and stability, making them valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-2H-tetrazole typically involves the reaction of nitriles with sodium azide in the presence of a catalyst. For example, the reaction of organic nitriles with sodium azide in the presence of zinc salts as catalysts can yield 5-substituted 1H-tetrazoles . Another method involves the use of triethyl orthoformate and sodium azide under mild conditions .
Industrial Production Methods
Industrial production of 5-methyl-2H-tetrazole often employs microwave-assisted synthesis, which allows for the conversion of nitriles into tetrazoles in a more efficient and environmentally friendly manner . This method offers advantages such as shorter reaction times and higher yields.
Chemical Reactions Analysis
Types of Reactions
Methanethione;5-methyl-2H-tetrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.
Substitution: The tetrazole ring can undergo substitution reactions, where one of the nitrogen atoms is replaced by another group.
Common Reagents and Conditions
Common reagents used in these reactions include sodium azide, zinc salts, and triethyl orthoformate. Reaction conditions often involve mild temperatures and the use of catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions include various substituted tetrazoles, sulfoxides, and sulfones, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Methanethione;5-methyl-2H-tetrazole has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of methanethione;5-methyl-2H-tetrazole involves its ability to act as a bioisostere of carboxylic acids. This allows it to mimic the biological activity of carboxylic acids while being resistant to metabolic degradation . The tetrazole ring can interact with various molecular targets, including enzymes and receptors, through hydrogen bonding and electrostatic interactions .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to methanethione;5-methyl-2H-tetrazole include other tetrazoles such as 1H-tetrazole, 5-phenyl-1H-tetrazole, and 5-aminotetrazole .
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its high nitrogen content and stability make it particularly valuable in applications requiring robust and versatile compounds .
Properties
IUPAC Name |
methanethione;5-methyl-2H-tetrazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4N4.CH2S/c1-2-3-5-6-4-2;1-2/h1H3,(H,3,4,5,6);1H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLXBYRBHIBDETO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NNN=N1.C=S |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.